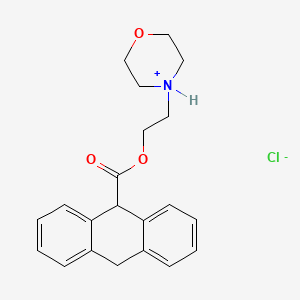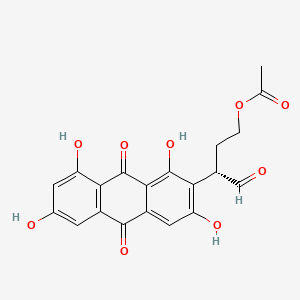
Versiconal acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Versiconal acetate is a metabolite produced by the fungus Aspergillus parasiticus. It plays a crucial role in the biosynthesis of aflatoxins, which are highly toxic and carcinogenic compounds. This compound is an intermediate in the aflatoxin biosynthetic pathway and is essential for the conversion of precursor molecules into aflatoxins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Versiconal acetate is typically synthesized through the metabolic processes of Aspergillus parasiticus. The biosynthesis involves the conversion of 1-hydroxyversicolorone to versiconal hemiacetal acetate, which is then converted to this compound . The key enzymes involved in this process include Baeyer-Villiger monooxygenase and esterase .
Industrial Production Methods: Industrial production of this compound is not common due to its specific role in aflatoxin biosynthesis. it can be produced in laboratory settings by culturing Aspergillus parasiticus under controlled conditions and extracting the compound from the fungal cultures .
Analyse Chemischer Reaktionen
Types of Reactions: Versiconal acetate undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The primary reactions involve the conversion of this compound to versiconal and versiconol acetate to versiconol .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include versiconal and versiconol, which are further intermediates in the aflatoxin biosynthetic pathway .
Wissenschaftliche Forschungsanwendungen
Versiconal acetate has several scientific research applications, particularly in the study of aflatoxin biosynthesis. It is used to understand the enzymatic steps and genetic regulation involved in the production of aflatoxins . Additionally, it serves as a model compound for studying the metabolic pathways of polyketide-derived furanocoumarins .
In the field of biotechnology, this compound is used to investigate the role of specific enzymes and genes in fungal metabolism.
Wirkmechanismus
Versiconal acetate exerts its effects through its role in the aflatoxin biosynthetic pathway. The compound is converted to versiconal by esterase enzymes, which then undergoes further transformations to produce aflatoxins . The key molecular targets and pathways involved include the Baeyer-Villiger monooxygenase and esterase enzymes that catalyze the conversion of precursor molecules to aflatoxins .
Vergleich Mit ähnlichen Verbindungen
Versiconal acetate is similar to other intermediates in the aflatoxin biosynthetic pathway, such as versiconal hemiacetal acetate and versiconol acetate . it is unique in its specific role in the conversion of precursor molecules to aflatoxins. Other similar compounds include:
Versiconal hemiacetal acetate: An intermediate that is converted to this compound by esterase enzymes.
Versiconol acetate: Another intermediate that is converted to versiconol by esterase enzymes.
This compound’s uniqueness lies in its specific function within the aflatoxin biosynthetic pathway and its role in the production of highly toxic and carcinogenic aflatoxins .
Eigenschaften
CAS-Nummer |
52021-61-1 |
|---|---|
Molekularformel |
C20H16O9 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
[(3S)-4-oxo-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate |
InChI |
InChI=1S/C20H16O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-7,9,23-25,27H,2-3H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
YTGNIIJMSNZCOG-SECBINFHSA-N |
Isomerische SMILES |
CC(=O)OCC[C@H](C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Kanonische SMILES |
CC(=O)OCCC(C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


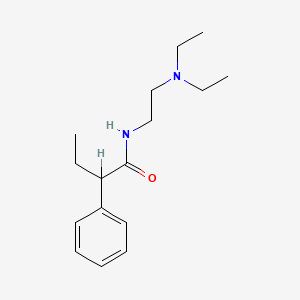
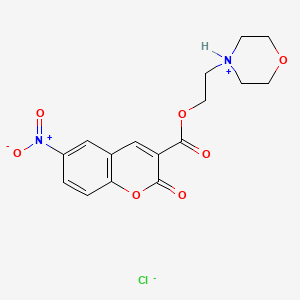
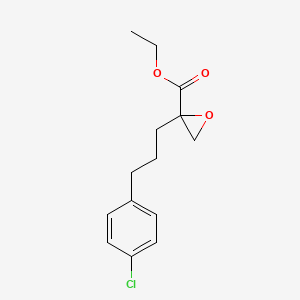
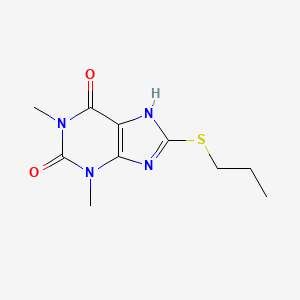
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)

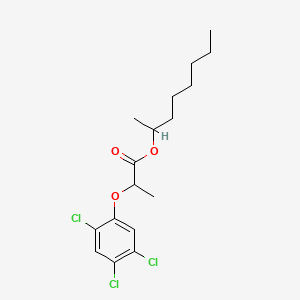

![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
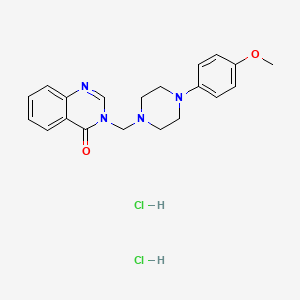
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
